Biased Signaling: Preferential PI3K/Akt Pathway Activation vs. VU0360172
JNJ-46778212 exhibits distinct 'biased' modulation, preferentially activating the phosphatidylinositol-3-kinase (PI3K) signaling pathway, whereas the comparator mGlu5 PAM VU0360172 primarily engages the protein kinase C (PKC) cascade [1]. In ex vivo prefrontal cortex (PFC) slices from a sub-chronic phencyclidine (scPCP) rat model of schizophrenia, inhibition of PKC diminished the oscillatory power rescue by VU0360172 but did not affect JNJ-46778212 [1]. This pathway bias translates to differential effects on intracellular signaling molecules and functional restoration [2].
| Evidence Dimension | Signaling Pathway Bias |
|---|---|
| Target Compound Data | Preferential PI3K/Akt pathway activation; PKC inhibition does not block functional rescue |
| Comparator Or Baseline | VU0360172: Primary PKC pathway activation; PKC inhibition blocks functional rescue |
| Quantified Difference | Qualitative difference in signaling output (PI3K/Akt vs. PKC bias) |
| Conditions | Ex vivo gamma oscillation assay in PFC slices from scPCP rats; PKC inhibition with GF109203X |
Why This Matters
Biased signaling can yield different therapeutic outcomes and side-effect profiles; researchers targeting specific downstream pathways (e.g., PI3K/Akt for neuroplasticity) require JNJ-46778212 for accurate mechanistic studies.
- [1] Brown J, et al. Oscillatory deficits in the sub-chronic PCP rat model for schizophrenia are reversed by mGlu5 receptor-positive allosteric modulators VU0409551 and VU0360172. Cells. 2023;12(6):919. doi:10.3390/cells12060919. View Source
- [2] Hellyer SD, et al. Metabotropic glutamate receptor 5 (mGlu5)-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling. J Neurochem. 2019 Nov;151(3):301-315. doi:10.1111/jnc.14844. PMID: 31376155. View Source
